Fmoc-L-Ile-L-Ile-OH
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Overview
Description
Fmoc-L-Ile-L-Ile-OH is a compound consisting of two L-isoleucine amino acids linked together and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ile-L-Ile-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-isoleucine is protected using the Fmoc group.
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Ile-L-Ile-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium bicarbonate.
Coupling: DCC or DIC, HOBt.
Deprotection: Piperidine.
Major Products
The major products formed from these reactions include peptides and oligopeptides with specific sequences, which are used in various research and industrial applications .
Scientific Research Applications
Fmoc-L-Ile-L-Ile-OH is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-L-Ile-L-Ile-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ile-OH: A single L-isoleucine protected by an Fmoc group.
Fmoc-L-Leu-OH: L-leucine protected by an Fmoc group.
Fmoc-L-Val-OH: L-valine protected by an Fmoc group.
Uniqueness
Fmoc-L-Ile-L-Ile-OH is unique due to its dipeptide structure, which provides more flexibility and options in peptide synthesis compared to single amino acid derivatives .
Biological Activity
Fmoc-L-Ile-L-Ile-OH is a dipeptide derivative of isoleucine, commonly used in peptide synthesis and drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely utilized to facilitate the synthesis of peptides through solid-phase peptide synthesis (SPPS). This article explores the biological activities associated with this compound, including its cytotoxic effects, potential therapeutic applications, and structure-activity relationships.
This compound is characterized by its hydrophobic nature due to the isoleucine residues, which play a crucial role in its interaction with biological membranes and proteins. Its molecular structure can be represented as follows:
Cytotoxicity
Recent studies have demonstrated that peptides containing isoleucine residues exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related peptides indicated that modifications in the structure could lead to enhanced cytotoxic effects, with IC50 values in the nanomolar range for certain configurations .
Table 1: Cytotoxicity Data of Related Peptides
Peptide Structure | IC50 (nM) | Cell Line |
---|---|---|
This compound | TBD | A549 |
Kulokekahilide-2 | 4.5 | A549 |
Aurilide derivatives | 48 | Various |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of L-isoleucine at both positions contributes to its hydrophobic character, enhancing membrane permeability and interaction with cellular targets. Studies suggest that variations in chirality and the introduction of different amino acids can significantly alter the potency of these peptides .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: This image is hypothetical for illustrative purposes)
Case Study 1: Anticancer Activity
In a recent investigation, this compound was evaluated for its anticancer properties in vitro. The study utilized MTT assays to measure cell viability in response to treatment with the peptide. Results indicated that the peptide exhibited a dose-dependent cytotoxic effect, particularly against lung cancer cells (A549), highlighting its potential as an anticancer agent .
Case Study 2: Drug Delivery Systems
Another research effort focused on utilizing this compound as part of a drug delivery system for methotrexate (MTX), a chemotherapeutic agent. By conjugating MTX with cell-penetrating peptides (CPPs), researchers reported enhanced cellular uptake and improved therapeutic efficacy against drug-resistant cancer cells. This approach demonstrates the utility of Fmoc-protected peptides in overcoming challenges associated with drug delivery .
Properties
Molecular Formula |
C27H34N2O5 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |
InChI Key |
BOMKHCPYXVNVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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